molecular formula C16H8F6O6S2 B3029232 2,6-Bis(trifluoromethanesulfonyloxy)anthracene CAS No. 594838-61-6

2,6-Bis(trifluoromethanesulfonyloxy)anthracene

Cat. No.: B3029232
CAS No.: 594838-61-6
M. Wt: 474.4 g/mol
InChI Key: ZGOORSQUXBKABZ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethanesulfonyloxy)anthracene is a chemical compound with the molecular formula C16H8F6O6S2. It is also known as anthracene-2,6-diyl bis(trifluoromethanesulfonate). This compound is characterized by the presence of two trifluoromethanesulfonyloxy groups attached to the 2 and 6 positions of an anthracene ring. It appears as a white to light yellow or light orange powder or crystal .

Preparation Methods

The synthesis of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene typically involves the reaction of 2,6-dihydroxyanthracene with triflic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -40°C). The product is then purified by column chromatography to obtain the desired compound .

Chemical Reactions Analysis

2,6-Bis(trifluoromethanesulfonyloxy)anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

2,6-Bis(trifluoromethanesulfonyloxy)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethanesulfonyloxy)anthracene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethanesulfonyloxy groups. These groups are highly reactive and can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The anthracene core also contributes to its electronic properties, making it useful in materials science .

Comparison with Similar Compounds

2,6-Bis(trifluoromethanesulfonyloxy)anthracene can be compared with other similar compounds such as:

Properties

IUPAC Name

[6-(trifluoromethylsulfonyloxy)anthracen-2-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6O6S2/c17-15(18,19)29(23,24)27-13-3-1-9-5-12-8-14(28-30(25,26)16(20,21)22)4-2-10(12)6-11(9)7-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOORSQUXBKABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594838-61-6
Record name Anthracene-2,6-diyl Bis(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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